Sodium mercaptopyruvate

Catalog No.
S742764
CAS No.
10255-67-1
M.F
C3H3NaO3S
M. Wt
142.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium mercaptopyruvate

CAS Number

10255-67-1

Product Name

Sodium mercaptopyruvate

IUPAC Name

sodium;2-oxo-3-sulfanylpropanoate

Molecular Formula

C3H3NaO3S

Molecular Weight

142.11 g/mol

InChI

InChI=1S/C3H4O3S.Na/c4-2(1-7)3(5)6;/h7H,1H2,(H,5,6);/q;+1/p-1

InChI Key

CODUSAVZTZYYDD-UHFFFAOYSA-M

SMILES

C(C(=O)C(=O)[O-])S.[Na+]

Solubility

soluble in water at 200 g/l at 20oC, white petrolatum at <100 g/kg at 20oC

Synonyms

3-Mercapto-2-oxopropionic Acid Sodium Salt; Sodium 3-Mercaptopyruvate; Mercapto-pyruvic Acid Sodium Salt; 3-Mercapto-2-oxo-propanoic Acid Monosodium Salt;

Canonical SMILES

C(C(=O)C(=O)[O-])S.[Na+]

Isomeric SMILES

C(C(=O)C(=O)[O-])S.[Na+]

NaMP is a sodium salt of mercaptopyruvate, a molecule derived from the amino acid cysteine. It plays a role in cysteine and methionine metabolism and functions as an intermediate in the mercaptopyruvate pathway [].


Molecular Structure Analysis

NaMP's structure features a three-carbon backbone with a carboxyl group (COOH) on one end and a thiol group (SH) on the other. The sodium ion (Na+) is attached to the carboxyl group. This structure combines functional groups that can participate in various chemical reactions [].


Chemical Reactions Analysis

Synthesis of NaMP typically involves a multi-step process starting from cysteine []. However, detailed scientific publications on the specific synthesis procedures are limited due to potential commercial or proprietary restrictions.

The mercaptopyruvate pathway involves a series of enzymatic reactions where NaMP acts as a crucial intermediate []. However, delving into the detailed mechanisms of these enzymatic reactions would be beyond the scope of a general analysis.


Physical And Chemical Properties Analysis

Specific data on melting point, boiling point, and solubility of NaMP is scarce in publicly available scientific sources.

Research suggests that NaMP might play a role in cellular protection against oxidative stress and heavy metal toxicity [, ]. However, the exact mechanisms of action are still under investigation.

Here are some areas of scientific research where sodium mercaptopyruvate is being investigated:

  • Cysteine and methionine metabolism: Studies are exploring how sodium mercaptopyruvate functions in the mercaptopyruvate pathway, which contributes to the synthesis of these essential amino acids. [Source: Sigma-Aldrich product page on Sodium mercaptopyruvate dihydrate, ]
  • Cellular redox balance: Research is investigating the potential role of sodium mercaptopyruvate in maintaining cellular redox homeostasis, which is crucial for various cellular processes. [Source: Same source as above]
  • Mitochondrial function: Some studies suggest that sodium mercaptopyruvate might influence mitochondrial function, potentially impacting energy production and cellular health. [Source: Role of 3-Mercaptopyruvate Sulfurtransferase in the Regulation of Proliferation, Migration, and Bioenergetics in Murine Colon Cancer Cells, ]

  • Hydrogen Sulfide Production: Sodium mercaptopyruvate acts as a substrate for 3-mercaptopyruvate sulfurtransferase (3-MST), which catalyzes its conversion into hydrogen sulfide in the presence of thioredoxin and dihydrolipoic acid. This process involves the transfer of sulfur atoms to various thiol-containing substrates, leading to the formation of persulfides .
  • Conversion to Acyclic Aldols: In alkaline conditions, sodium mercaptopyruvate can undergo rapid and irreversible conversion to acyclic aldols, which are structurally different compounds that may have distinct biological activities .

Sodium mercaptopyruvate exhibits various biological activities primarily through its role in hydrogen sulfide signaling. Hydrogen sulfide has been implicated in:

  • Cardiovascular Health: It plays a protective role against heart diseases by promoting vasodilation and exhibiting anti-inflammatory effects.
  • Neuroprotection: Hydrogen sulfide is involved in neuroprotective mechanisms, potentially alleviating neurological disorders.
  • Cellular Signaling: It modulates various signaling pathways, influencing cellular responses to stress and injury .

The synthesis of sodium mercaptopyruvate can be accomplished through several methods:

  • Reaction with Sodium Sulfide: The most common method involves reacting sodium sulfide with 3-bromopyruvic acid in an anhydrous environment. This method yields sodium mercaptopyruvate efficiently .
  • Alternative Pathways: Other synthetic routes may include variations that utilize different brominated pyruvic acids or sulfur donors, although these methods are less frequently reported.

Sodium mercaptopyruvate has several applications across various fields:

  • Biochemical Research: It serves as a substrate for studying sulfurtransferases and their roles in cellular metabolism.
  • Pharmaceutical Development: Due to its biological activity, it is being explored for potential therapeutic applications in treating cardiovascular and neurological diseases.
  • Flavoring Agent: Sodium mercaptopyruvate has been evaluated for use as a flavoring agent with no safety concerns at current levels of intake .

Research on sodium mercaptopyruvate has highlighted its interactions with various biomolecules:

  • Thiols: It readily reacts with thiol-containing compounds, facilitating the transfer of sulfur atoms and influencing redox states within cells.
  • Enzymes: Studies have shown that sodium mercaptopyruvate can modulate the activity of enzymes involved in sulfur metabolism, particularly those related to hydrogen sulfide production .

Sodium mercaptopyruvate shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure/FunctionalityUnique Features
3-Mercaptopyruvic AcidParent compound; involved in hydrogen sulfide productionDirectly participates as a substrate for 3-MST
CysteineAmino acid; precursor to hydrogen sulfideEssential for protein synthesis and antioxidant defense
HomocysteineSulfur-containing amino acid; involved in methylation reactionsElevated levels linked to cardiovascular diseases
3-Bromopyruvic AcidHalogenated derivative; used in organic synthesisReacts differently compared to sodium mercaptopyruvate

Sodium mercaptopyruvate's unique position lies in its dual role as both a sulfur donor and a substrate for enzymatic reactions that produce biologically active hydrogen sulfide, distinguishing it from other similar compounds.

Physical Description

white, free-flowing powde

UNII

1734XUO14Z

Related CAS

2464-23-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10255-67-1

Wikipedia

Sodium mercaptopyruvate

Use Classification

Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Dates

Modify: 2023-08-15

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